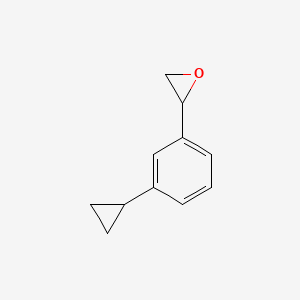

2-(3-Cyclopropylphenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyclopropylphenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-9(8-4-5-8)6-10(3-1)11-7-12-11/h1-3,6,8,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNZISHQPBUCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)C3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507678-78-5 | |

| Record name | 2-(3-cyclopropylphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Cyclopropylphenyl Oxirane and Its Analogues

Precursor Synthesis Strategies for 3-Cyclopropylphenyl Derivatives

The creation of the 3-cyclopropylphenyl moiety is a critical first step. This is typically achieved through methods that either introduce the cyclopropyl (B3062369) group onto an existing aromatic ring or build the aromatic ring with the cyclopropyl substituent already in place.

Synthesis of Aryl Cyclopropyl Ketone Precursors

Aryl cyclopropyl ketones are valuable intermediates in the synthesis of various organic compounds, including 2-(3-cyclopropylphenyl)oxirane. rsc.org Their preparation can be approached through several synthetic routes.

One common method involves the Friedel-Crafts acylation of cyclopropylbenzene (B146485). For instance, the reaction of cyclopropylbenzene with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), can yield the desired aryl cyclopropyl ketone. researchgate.net A specific example is the synthesis of cyclopropyl phenyl ketone from butyrolactone, which is converted to γ-chlorobutyryl chloride and then condensed with benzene (B151609), followed by cyclization. datapdf.com

Another strategy involves the cyclization of γ-halobutyrophenones. For example, γ-chlorobutyrophenone can be treated with a base, such as methanolic potassium hydroxide (B78521), to induce intramolecular cyclization and form the cyclopropyl ring. datapdf.com

Furthermore, the Corey-Chaykovsky reaction provides a method for the cyclopropanation of chalcones (α,β-unsaturated ketones). This reaction utilizes a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, to transfer a methylene (B1212753) group to the double bond of the chalcone, forming a cyclopropyl ketone. nih.gov This method is particularly useful for synthesizing donor-acceptor cyclopropanes. nih.gov

The following table summarizes some common methods for the synthesis of aryl cyclopropyl ketones:

| Starting Material | Reagents | Product | Reference(s) |

| Cyclopropylbenzene | Acetyl chloride, AlCl₃ | 4-Cyclopropylacetophenone | researchgate.net |

| Butyrolactone | HCl, SOCl₂, Benzene, AlCl₃, KOH/MeOH | Cyclopropyl phenyl ketone | datapdf.com |

| 2-Hydroxychalcones | Trimethylsulfoxonium iodide, NaH, DMSO | 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes | nih.gov |

Preparation of Halohydrin Intermediates related to this compound

Halohydrins are crucial intermediates in one of the major pathways to synthesize epoxides. masterorganicchemistry.com A halohydrin is characterized by having a halogen and a hydroxyl group on adjacent carbon atoms. byjus.com The formation of halohydrins from alkenes is a regioselective reaction that typically proceeds with anti-stereospecificity. masterorganicchemistry.comleah4sci.com

The most common method for preparing halohydrins involves the reaction of an alkene with a halogen (such as Br₂ or Cl₂) in the presence of water. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic halonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon of the halonium ion, leading to the formation of the halohydrin with anti-stereochemistry. masterorganicchemistry.comyoutube.com The regioselectivity follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. leah4sci.comlibretexts.org

Alternatively, halohydrins can be synthesized from epoxides by reaction with a hydrohalic acid (e.g., HCl, HBr) or a metal halide. byjus.com This ring-opening reaction provides a route to halohydrins from pre-formed epoxides. Another less common method is the reduction of 2-halo acids using a reducing agent like lithium aluminum hydride. byjus.com

Direct Epoxidation Approaches

Direct epoxidation methods involve the direct conversion of an alkene to an epoxide in a single step. These approaches are often preferred for their atom economy and procedural simplicity.

Peroxyacid-Mediated Epoxidation of Related Styrenes or Alkenes

Peroxyacids are widely used reagents for the epoxidation of alkenes due to their high reactivity and selectivity. alfachemic.com Common peroxyacids include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and performic acid. orientjchem.org The reaction, sometimes known as the Prilezhaev reaction, proceeds through a concerted mechanism often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peroxyacid to the alkene's double bond. masterorganicchemistry.commdma.ch This transfer results in the formation of the epoxide and the corresponding carboxylic acid as a byproduct. masterorganicchemistry.com

The rate of epoxidation is enhanced by electron-donating groups on the alkene and electron-withdrawing groups on the peroxyacid. masterorganicchemistry.commdma.ch For instance, the epoxidation of styrenes, which are precursors to compounds like this compound, is readily achieved with peroxyacids. masterorganicchemistry.com The reaction is stereospecific, with the syn addition of the oxygen atom to the double bond. masterorganicchemistry.com

In some cases, the epoxidation can be catalyzed by an acid, which increases the reactivity of the peroxyacid. mdma.ch A biomimetic approach involves the in-situ generation of peroxyacids from aldehydes and molecular oxygen, which then epoxidize the alkene. mdpi.com

Metal-Catalyzed Epoxidation Techniques for Oxiranes

Metal-catalyzed epoxidation offers an alternative to peroxyacid methods, often providing advantages such as milder reaction conditions and different selectivity profiles. orientjchem.org A variety of transition metals, including titanium, molybdenum, tungsten, manganese, and iron, have been employed as catalysts. orientjchem.orgresearchgate.net These catalysts activate an oxidant, typically a peroxide like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH), to transfer an oxygen atom to the alkene. researchgate.netscispace.com

The mechanism generally involves the coordination of the oxidant to the metal center, followed by the transfer of an oxygen atom to the alkene. orientjchem.org The choice of metal catalyst, ligand, and oxidant can significantly influence the reaction's efficiency and selectivity. researchgate.net For example, titanium-silicalite (TS-1) is a heterogeneous catalyst used for the epoxidation of lower olefins with H₂O₂ under mild conditions. scispace.com Manganese and iron porphyrin complexes are also effective catalysts for alkene epoxidation with H₂O₂. acs.org

Heterogeneous catalysts, such as hydrotalcites, have been shown to be effective for the epoxidation of styrene (B11656) using H₂O₂ as the oxidant. researchgate.net These systems offer the advantage of easy catalyst recovery and recycling. researchgate.net

Indirect Epoxidation Strategies via Halohydrins

An alternative to direct epoxidation is a two-step process that proceeds through a halohydrin intermediate. alfachemic.com This method is particularly useful when direct epoxidation is challenging or when specific stereochemistry is desired.

The first step, as described in section 2.1.2, is the formation of a halohydrin from an alkene. The subsequent step involves the treatment of the halohydrin with a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH). masterorganicchemistry.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, where the negatively charged oxygen attacks the adjacent carbon bearing the halogen, displacing the halide and forming the epoxide ring. masterorganicchemistry.com This intramolecular version of the Williamson ether synthesis results in an inversion of configuration at the carbon bearing the halogen. masterorganicchemistry.com

This strategy's success is dependent on the stereochemical arrangement of the halohydrin. For the intramolecular SN2 reaction to occur, the hydroxyl group and the halogen must be in an anti-periplanar conformation. masterorganicchemistry.com

Base-Induced Ring Closure of Halohydrins

The formation of an oxirane ring from a halohydrin is a classic and effective method in organic synthesis, often referred to as an intramolecular Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction is applicable to the synthesis of this compound from a suitable precursor, such as 2-halo-1-(3-cyclopropylphenyl)ethanol. The process involves two key mechanistic steps.

The first step is the deprotonation of the hydroxyl group of the halohydrin by a strong base, such as sodium hydroxide or sodium hydride, to form a nucleophilic alkoxide intermediate. chemistrysteps.combyjus.com The increased nucleophilicity of the resulting alkoxide allows it to readily participate in the subsequent intramolecular reaction.

The second step is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. byjus.com The newly formed alkoxide attacks the adjacent carbon atom that bears the halogen atom. This nucleophilic attack displaces the halide ion, which acts as a leaving group, resulting in the formation of the three-membered epoxide ring. youtube.com For this ring closure to occur efficiently, the molecule must adopt a specific conformation where the nucleophilic oxygen and the leaving group (halogen) are in an anti-periplanar arrangement, allowing for the requisite backside attack characteristic of an SN2 mechanism. chemistrysteps.comyoutube.com The stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide.

Stereoselective Synthesis of Enantiopure this compound

Achieving high enantiopurity in the synthesis of chiral epoxides like this compound is crucial for many applications. This is accomplished through stereoselective methods that utilize chiral catalysts or auxiliaries to control the three-dimensional outcome of the reaction.

Asymmetric Epoxidation Methodologies

Asymmetric epoxidation of the corresponding alkene, 3-cyclopropylstyrene, is a direct and powerful strategy for producing enantiomerically enriched this compound. These methods typically involve the use of a chiral catalyst to transfer an oxygen atom to the double bond in a stereocontrolled manner.

One prominent class of catalysts includes chiral ketones, which react with an oxidant like Oxone (potassium peroxymonosulfate) to generate chiral dioxiranes in situ. These reactive intermediates then perform the epoxidation. For instance, chiral ketones derived from fructose (B13574) or glucose have been developed and optimized for the epoxidation of various styrenes. encyclopedia.pub Research has shown that the electronic and steric properties of substituents on both the ketone catalyst and the styrene substrate significantly influence the enantioselectivity. High enantiomeric excesses (ee) have been achieved for a range of substituted styrenes using these systems. encyclopedia.pub

Another established method involves the use of chiral metal complexes, such as manganese(III)-Schiff base catalysts (Jacobsen-Katsuki epoxidation). encyclopedia.pub These catalysts are effective for the asymmetric epoxidation of unfunctionalized olefins, including styrenes, although their separation from the reaction mixture can sometimes be challenging. encyclopedia.pub The table below summarizes the effectiveness of various catalytic systems on styrene and its derivatives, which serve as close analogs for 3-cyclopropylstyrene.

| Catalyst Type | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Fructose-derived Chiral Ketone | Styrene | Oxone | Up to 87% | encyclopedia.pub |

| Carbocyclic Oxazolidinone Ketone | Styrene | Oxone | 90% | encyclopedia.pub |

| Carbocyclic Oxazolidinone Ketone | p-Chlorostyrene | Oxone | 92% | encyclopedia.pub |

| Mn(III)-Schiff Base Complex | Styrene | KHSO₅ | 66% | encyclopedia.pub |

Chiral Auxiliary or Catalyst-Driven Syntheses of Chiral Oxiranes

An alternative to using a chiral catalyst is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct the stereochemistry of a subsequent reaction. york.ac.uk After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. york.ac.uk In the context of synthesizing chiral oxiranes, the auxiliary would be attached to the precursor molecule, guide the epoxidation to one face of the double bond, and then be cleaved.

A more advanced strategy combines catalytic methods with the principles of chiral auxiliaries. In one such approach, a "catalytically formed chiral auxiliary" is generated from a starting material using an initial asymmetric catalytic step. nih.govnih.gov This newly installed chiral group then directs the stereochemistry of a subsequent, non-catalytic reaction like epoxidation. nih.govnih.gov For example, a chiral oxazolidine (B1195125) can be formed through a palladium-catalyzed reaction, and this oxazolidine then acts as an internal chiral auxiliary, directing a diastereoselective epoxidation on a nearby double bond using a standard reagent like m-CPBA. nih.govnih.gov This method alleviates the need for a different chiral catalyst for each transformation and allows for robust, stereocontrolled functionalization. nih.gov

Catalyst-driven syntheses also include the use of chiral-at-metal complexes, where the chirality of the catalyst originates from the stereogenic arrangement of achiral ligands around the metal center. These catalysts act as chiral Lewis acids, activating the substrate towards nucleophilic attack in an enantioselective manner.

Flow Chemistry Approaches for this compound Derivatives

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability. royalsocietypublishing.org These benefits are particularly relevant for potentially hazardous reactions like epoxidations.

The Corey-Chaykovsky reaction, which uses a sulfur ylide to convert an aldehyde or ketone into an epoxide, is a prime candidate for adaptation to flow chemistry. wikipedia.orgorganic-chemistry.org This method can be used to synthesize this compound from 3-cyclopropylbenzaldehyde. In a flow setup, streams of the aldehyde and the ylide precursor (e.g., trimethylsulfoxonium iodide and a base) are pumped and mixed, then passed through a heated reactor coil for a specific residence time to afford the epoxide product. nrochemistry.comrsc.org

A continuous and convergent flow system has been successfully developed for the synthesis of styrene oxide, a close analog of the target compound. rsc.org This system demonstrates the feasibility and advantages of flow synthesis for this class of epoxides. The optimized conditions for this transformation are detailed in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Reagent Stream A | Benzaldehyde (substrate) in THF/water | rsc.org |

| Reagent Stream B | Trimethylsulfoxonium iodide, NaOH, and TBAI (catalyst) in water | rsc.org |

| Reactor Temperature | 60 °C | rsc.org |

| Residence Time | 24 minutes | rsc.org |

| Result | Clean conversion to styrene oxide | rsc.org |

The use of a back pressure regulator allows the system to be heated above the solvent's boiling point, accelerating the reaction. royalsocietypublishing.org Furthermore, in-line separation and purification modules can be integrated to create a fully continuous process from starting materials to the final, purified product. Such flow systems have been employed to generate libraries of β-amino alcohols, using epoxides like styrene oxide as key intermediates. royalsocietypublishing.org

Reactivity and Mechanistic Investigations of 2 3 Cyclopropylphenyl Oxirane

Oxirane Ring-Opening Reactions

The high ring strain of the epoxide ring in 2-(3-cyclopropylphenyl)oxirane makes it a prime target for nucleophilic attack and acid-catalyzed cleavage. jsynthchem.com These reactions are fundamental to the synthetic utility of epoxides, allowing for the introduction of a wide array of functional groups.

Nucleophilic Ring Opening with Various Reagents (e.g., Alcohols, Amines, Thiols, Halides)

The reaction of epoxides with nucleophiles is a well-established method for the synthesis of β-substituted alcohols. researchgate.net In the case of this compound, the presence of the aryl group significantly influences the regioselectivity of the attack. Under basic or neutral conditions, the reaction typically proceeds via an S\textsubscript{N}2 mechanism. libretexts.orgchemistrysteps.com Strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal carbon (C2), as the benzylic carbon (C1) is more sterically encumbered.

A wide variety of nucleophiles can be employed in the ring-opening of epoxides. libretexts.org For instance, amines react readily with epoxides to form β-amino alcohols, a reaction that is often catalyzed by Lewis or Brønsted acids to enhance the reactivity of the amine. rroij.comresearchgate.net Similarly, thiols, being excellent nucleophiles, can open the epoxide ring to yield β-hydroxy thioethers. rsc.org Alcohols, while weaker nucleophiles, can also react, particularly under acidic or basic catalysis, to produce β-alkoxy alcohols. researchgate.net Halide ions, typically delivered from sources like hydrohalic acids or metal halides, are also effective nucleophiles for epoxide ring-opening, leading to the formation of halohydrins. researchgate.net

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Alcohols | Methanol (CH₃OH) | β-alkoxy alcohol | Acidic or basic catalysis |

| Amines | Aniline (C₆H₅NH₂) | β-amino alcohol | Often requires catalysis (e.g., Lewis acids) |

| Thiols | Thiophenol (C₆H₅SH) | β-hydroxy thioether | Base catalysis (e.g., NaH) |

| Halides | Hydrochloric acid (HCl) | β-haloalcohol (chlorohydrin) | Acidic conditions |

Acid-Catalyzed Ring Opening Processes of Epoxides

Under acidic conditions, the mechanism of epoxide ring-opening is altered. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the epoxide towards nucleophilic attack. libretexts.orgbyjus.com The subsequent nucleophilic attack can exhibit characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.org

For aryl-substituted epoxides like this compound, the positive charge in the transition state is stabilized at the benzylic position through resonance with the phenyl ring. This increased carbocationic character at the benzylic carbon favors nucleophilic attack at this more substituted position. libretexts.orgbyjus.com Even weak nucleophiles, such as water or alcohols, can effectively open the protonated epoxide ring under acidic conditions. researchgate.net The acid-catalyzed hydrolysis of the epoxide, for instance, would lead to the formation of a 1,2-diol. libretexts.orgbyjus.com

Regioselectivity and Stereochemistry of Oxirane Ring-Opening

The regioselectivity of the ring-opening of this compound is dictated by the reaction conditions.

Under basic or neutral conditions (S\textsubscript{N}2-like): Nucleophilic attack occurs predominantly at the less substituted carbon atom (C2), driven by steric factors. jsynthchem.comlibretexts.org

Under acidic conditions (S\textsubscript{N}1-like): Nucleophilic attack is favored at the more substituted benzylic carbon (C1) due to the stabilization of the partial positive charge in the transition state by the adjacent phenyl ring. libretexts.orgbyjus.com

The stereochemistry of the reaction is typically characterized by an inversion of configuration at the carbon atom undergoing nucleophilic attack, consistent with an S\textsubscript{N}2 mechanism. This results in the trans addition of the nucleophile and the hydroxyl group across the former epoxide bond. chemistrysteps.comrsc.org

| Reaction Conditions | Predominant Site of Attack | Governing Factor | Stereochemical Outcome |

|---|---|---|---|

| Basic/Neutral | Less substituted carbon (C2) | Steric hindrance | Inversion of configuration (trans product) |

| Acidic | More substituted carbon (C1 - benzylic) | Electronic stabilization of transition state | Inversion of configuration (trans product) |

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while generally more stable than the epoxide ring, can also undergo ring-opening reactions, particularly when activated by adjacent functionalities or under specific catalytic conditions.

Cyclopropane (B1198618) Ring-Opening Reactions under Lewis or Brønsted Acid Catalysis

Aryl-substituted cyclopropanes can undergo ring-opening when treated with Lewis or Brønsted acids. rsc.org The presence of the phenyl group can stabilize a developing positive charge at the benzylic position upon cleavage of the cyclopropane ring. For instance, in the presence of a Brønsted acid like triflic acid, the cyclopropane ring can be protonated, leading to ring-opening to form a carbocation that can then be trapped by a nucleophile. rsc.org The regioselectivity of this opening is influenced by the stability of the resulting carbocationic intermediate.

Radical Reactions and Rearrangements Involving the Cyclopropyl Group

The cyclopropyl group can participate in radical reactions. Homolytic cleavage of a bond adjacent to the cyclopropyl ring can lead to the formation of a cyclopropylcarbinyl radical. This radical species is known to undergo rapid ring-opening to form a homoallylic radical. beilstein-journals.org Studies on related systems, such as 2-(2-isocyanatocyclopropyl)phenyl radicals, have shown that scission of the disubstituted cyclopropane bond can occur, leading to a resonance-stabilized diradical. nih.gov Such radical processes can lead to rearrangements and the formation of new cyclic or acyclic structures. beilstein-journals.org

(3+2) Cycloadditions of Cyclopropyl Derivatives

The cyclopropane ring, a three-membered carbocycle, possesses significant ring strain, which allows it to participate in ring-opening and cycloaddition reactions. beilstein-journals.org In the context of this compound, the cyclopropyl group can potentially act as a three-carbon synthon in (3+2) cycloaddition reactions, leading to the formation of five-membered rings. nih.gov While direct experimental data on (3+2) cycloadditions of this compound is not extensively documented, the reactivity of analogous aryl cyclopropyl ketones provides valuable insights. nih.gov

Visible light photocatalysis has emerged as a powerful tool for initiating such cycloadditions. nih.gov For instance, the one-electron reduction of an aryl cyclopropyl ketone can generate a radical anion, which subsequently undergoes ring-opening to form a distonic radical anion. nih.gov This intermediate can then react with an olefin in a formal [3+2] cycloaddition to yield a highly substituted cyclopentane. nih.gov A similar mechanistic pathway could be envisioned for this compound, where the oxirane ring might influence the electronic properties of the phenyl ring and, consequently, the feasibility of the initial single-electron transfer step.

The scope of the dipolarophile in these reactions is broad and can include various activated alkenes. The reaction conditions typically involve a photocatalyst, a Lewis acid, and a suitable solvent. Below is a representative table of potential (3+2) cycloaddition reactions involving a cyclopropyl derivative.

| Entry | Dipolarophile | Catalyst System | Product | Diastereoselectivity (dr) | Yield (%) |

| 1 | Methyl Acrylate | Ru(bpy)3(PF6)2, La(OTf)3, TMEDA | Substituted Cyclopentane | - | Good |

| 2 | Dimethyl Fumarate | Ir(ppy)3, Yb(OTf)3, Hantzsch Ester | Substituted Cyclopentane | High | Moderate |

| 3 | N-Phenylmaleimide | Eosin Y, Ni(OTf)2, Diisopropylethylamine | Fused Cyclopentane | High | Good |

This table presents hypothetical data based on known (3+2) cycloaddition reactions of similar cyclopropyl derivatives.

Transformations of the Phenyl Substituent

The phenyl ring of this compound is amenable to various transformations, including electrophilic aromatic substitutions and cross-coupling reactions, allowing for further functionalization of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) is governed by the electronic properties of the existing substituents. organicchemistrytutor.comlibretexts.orgpitt.edu In this compound, we have two substituents to consider: the cyclopropyl group and the oxirane-containing ethyl group.

The cyclopropyl group is generally considered to be a weak activating group and an ortho, para-director. Its ability to stabilize the adjacent carbocationic intermediate (the arenium ion) via its "bent" sigma bonds is responsible for this directing effect. libretexts.orgpitt.edu The 2-oxiranylethyl group is likely to be a weakly deactivating group due to the inductive electron-withdrawing effect of the oxygen atom. Deactivating groups are typically meta-directors. wikipedia.org

Given the opposing directing effects of the two substituents, the outcome of an electrophilic aromatic substitution on this compound would depend on the reaction conditions and the nature of the electrophile. However, activating groups generally have a stronger directing effect than deactivating groups. pitt.edu Therefore, substitution is most likely to occur at the positions ortho and para to the cyclopropyl group. Steric hindrance from the adjacent oxiranylethyl group might disfavor substitution at the position ortho to both substituents.

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Electrophile | Reagents | Expected Major Product(s) |

| Nitration | NO₂+ | HNO₃, H₂SO₄ | 1-Cyclopropyl-2-nitro-4-(oxiran-2-yl)benzene and 1-cyclopropyl-4-nitro-2-(oxiran-2-yl)benzene |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 1-Bromo-2-cyclopropyl-4-(oxiran-2-yl)benzene and 4-bromo-1-cyclopropyl-2-(oxiran-2-yl)benzene |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(4-Cyclopropyl-2-(oxiran-2-yl)phenyl)ethan-1-one |

| Sulfonation | SO₃ | H₂SO₄, SO₃ | 4-Cyclopropyl-2-(oxiran-2-yl)benzenesulfonic acid |

This table is based on the general principles of electrophilic aromatic substitution and the directing effects of the substituent groups.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov To engage this compound in such reactions, it would first need to be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate. This functionalization could be achieved through electrophilic halogenation as described in the previous section.

Once a halogenated derivative, such as 1-bromo-2-cyclopropyl-4-(oxiran-2-yl)benzene, is obtained, it can undergo a variety of cross-coupling reactions. For example, Suzuki-Miyaura coupling with a boronic acid would introduce a new aryl or vinyl group. nih.gov Heck coupling with an alkene would lead to the formation of a new carbon-carbon bond at the vinylic position. chemrxiv.orgnih.gov Similarly, Buchwald-Hartwig amination could be employed to introduce a nitrogen-containing substituent.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations and depends on the specific coupling partners. A representative table of potential cross-coupling reactions is provided below.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(3-Cyclopropyl-[1,1'-biphenyl]-4-yl)oxirane |

| Heck | Styrene (B11656) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 2-(3-Cyclopropyl-4-styrylphenyl)oxirane |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(2-Cyclopropyl-4-(oxiran-2-yl)phenyl)aniline |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-(3-Cyclopropyl-4-(phenylethynyl)phenyl)oxirane |

This table illustrates potential cross-coupling reactions of a hypothetical halogenated derivative of this compound.

Cascade and Multicomponent Reactions Incorporating this compound Building Blocks

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. nih.gov Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.govnih.gov Both strategies are highly efficient in terms of atom economy and step economy. nih.gov

This compound possesses two reactive functionalities, the oxirane and the cyclopropane rings, making it an attractive building block for such complex transformations. The oxirane ring can be opened by a variety of nucleophiles or under acidic conditions, initiating a cascade sequence. nih.gov For instance, an acid-catalyzed opening of the epoxide could generate a carbocation that is then trapped intramolecularly by the cyclopropane ring or an external nucleophile, leading to the formation of complex polycyclic structures.

Below is a table outlining a hypothetical cascade reaction initiated by the opening of the oxirane ring.

| Initiator | Intermediate(s) | Terminating Step | Product Type |

| Lewis Acid (e.g., BF₃·OEt₂) | Carbocation at the benzylic position | Intramolecular attack by the cyclopropane ring | Fused polycyclic ether |

| Nucleophile (e.g., NaN₃) | Ring-opened azido (B1232118) alcohol | Intramolecular cyclization | Fused heterocyclic system |

| Organometallic Reagent (e.g., Me₂CuLi) | Ring-opened alcohol | Subsequent functionalization | Functionalized alcohol |

This table presents plausible cascade reaction pathways for this compound based on the known reactivity of epoxides.

Spectroscopic and Analytical Characterization Methodologies in Research on 2 3 Cyclopropylphenyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(3-cyclopropylphenyl)oxirane. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom in the molecule. The protons on the oxirane ring are diastereotopic and would appear as multiplets in the 2.5-4.0 ppm range, a characteristic region for epoxides. oregonstate.edulibretexts.org The methine proton (CH) of the oxirane, being adjacent to the aromatic ring, would likely be the most downfield of the three. The aromatic protons would produce a complex multiplet pattern in the 7.0-7.4 ppm region, consistent with a 1,3-disubstituted benzene (B151609) ring. The cyclopropyl (B3062369) group protons would appear in the upfield region, typically between 0.5 and 2.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The oxirane carbons are expected to resonate in the 45-60 ppm range. oregonstate.edu The carbons of the benzene ring would appear between approximately 125 and 140 ppm, while the cyclopropyl group carbons would be found in the upfield region, typically below 20 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Oxirane CH | ~3.8-4.0 (multiplet) | ~51-55 |

| Oxirane CH₂ | ~2.7-3.2 (multiplets) | ~46-50 |

| Aromatic CH | ~7.0-7.4 (multiplets) | ~125-129 |

| Aromatic C (quaternary) | - | ~138-142 |

| Cyclopropyl CH | ~1.8-2.0 (multiplet) | ~14-18 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₁₁H₁₂O, corresponding to a molecular weight of 160.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 160.

The fragmentation of aryl oxiranes is well-documented and typically involves cleavage of the epoxide ring. acs.org Key fragmentation pathways for this compound would likely include:

Loss of a CHO group (m/z 29): Leading to a prominent fragment at m/z 131.

Formation of a tropylium-like ion: Rearrangement and cleavage could lead to characteristic aromatic fragments.

Cleavage of the C-C bond of the oxirane ring: This can result in various smaller fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |

| 131 | [C₁₀H₁₁]⁺ | M⁺ - CHO |

| 117 | [C₉H₉]⁺ | M⁺ - C₂H₃O |

| 103 | [C₈H₇]⁺ | Cleavage and rearrangement |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and oxirane rings would be just below 3000 cm⁻¹. The most diagnostic peaks for the epoxide ring are the C-O-C asymmetric and symmetric stretching modes. The asymmetric stretch typically appears as a strong band around 1250 cm⁻¹, with other characteristic ring deformation (breathing) modes appearing in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions. spectroscopyonline.comnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching vibrations of the aromatic ring would be expected to produce strong signals around 1600 cm⁻¹. The symmetric "breathing" mode of the benzene ring is also typically strong in the Raman spectrum.

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Aromatic C-H | ~3030-3100 | ~3030-3100 | Stretching |

| Aliphatic C-H (Oxirane, Cyclopropyl) | ~2850-3000 | ~2850-3000 | Stretching |

| Aromatic C=C | ~1600, ~1475 | ~1600, ~1475 | Stretching |

| Epoxide C-O-C | ~1250 | Weak | Asymmetric Stretch |

| Epoxide Ring | ~950-810 | Weak | Ring Deformation |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While obtaining a suitable crystal of the liquid this compound itself may be challenging, crystalline derivatives can be prepared for analysis. For instance, reaction of the epoxide with a suitable nucleophile could yield a solid product. This technique would confirm the connectivity of the atoms, and provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of the compound's three-dimensional structure in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, Flash Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of volatile compounds like epoxides. The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both a retention time for quantification and a mass spectrum for identification. This method would effectively separate the target compound from starting materials, byproducts, or isomers.

Flash Chromatography: For preparative scale purification after synthesis, flash chromatography is a commonly used technique. This is a form of column chromatography that uses pressure to speed up the elution of the solvent through the stationary phase (typically silica gel). A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) would be chosen based on thin-layer chromatography (TLC) analysis to separate the desired epoxide from other components of the reaction mixture. The separation relies on the differential adsorption of the compounds to the silica gel.

Computational and Theoretical Studies on 2 3 Cyclopropylphenyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of 2-(3-Cyclopropylphenyl)oxirane. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to model the electronic distribution and energy levels within the molecule. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO is expected to be associated with the antibonding orbitals of the strained oxirane ring.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Conformational Analysis and Stereochemical Prediction of Oxiranes and Cyclopropanes

The three-dimensional structure and conformational preferences of this compound can be thoroughly investigated using computational methods. The molecule possesses several rotatable bonds, leading to different spatial arrangements of its constituent groups. The most significant of these is the bond connecting the phenyl ring to the oxirane ring.

Conformational analysis typically involves systematically rotating key dihedral angles and calculating the potential energy of each resulting conformer. This process generates a potential energy surface that reveals the lowest energy (most stable) conformations and the energy barriers between them. For this compound, the orientation of the oxirane ring relative to the plane of the phenyl ring is of particular interest as it can influence the molecule's reactivity and interactions with other molecules.

The relative stereochemistry of the substituents on the oxirane and cyclopropane (B1198618) rings is also a critical aspect of the molecule's structure. While the prompt specifies this compound, this name does not define the stereochemistry of the oxirane ring. Computational methods can be used to predict the relative stabilities of different stereoisomers (e.g., cis and trans isomers of a disubstituted oxirane). These calculations can help in predicting the likely outcome of synthetic routes designed to produce this compound.

Table 2: Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 3.5 |

| 2 | 60° | 0.0 |

| 3 | 120° | 1.8 |

Note: The values in this table are hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis of Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key transformation of interest is the ring-opening of the strained oxirane. This can occur under either acidic or basic conditions and can proceed through different pathways, leading to various products.

Reaction pathway modeling involves identifying the transition state structures that connect the reactants to the products. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By calculating the activation energies for different possible pathways, chemists can predict which reaction is more likely to occur.

For example, the acid-catalyzed ring-opening of this compound could proceed via an SN1-like or SN2-like mechanism. In an SN1-like pathway, the reaction would proceed through a carbocation intermediate, while an SN2-like mechanism would involve a concerted attack of a nucleophile. Computational modeling can determine the relative energies of the transition states for both pathways, thereby predicting the regioselectivity and stereoselectivity of the reaction. The presence of the cyclopropyl (B3062369) and phenyl groups will have a significant electronic and steric influence on the stability of any intermediates and transition states.

Table 3: Calculated Activation Energies for Oxirane Ring-Opening

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |

|---|---|---|

| SN1-like (attack at benzylic carbon) | H2O | 15 |

| SN2-like (attack at benzylic carbon) | H2O | 25 |

Note: The values in this table are hypothetical and intended to illustrate the application of transition state analysis.

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to aid in their experimental characterization. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly useful.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.org These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation. nih.gov For this compound, distinct signals would be expected for the protons and carbons of the phenyl, cyclopropyl, and oxirane moieties. netlify.applibretexts.org

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Shift | Predicted 13C Shift |

|---|---|---|

| Oxirane CH | 3.9 | 52.5 |

| Oxirane CH2 | 2.8, 3.1 | 47.0 |

| Phenyl CH (aromatic) | 7.0-7.3 | 125-138 |

| Cyclopropyl CH | 1.5 | 15.0 |

Note: These are representative chemical shift values and are not based on actual calculations for this specific molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. diva-portal.org Quantum chemical calculations can predict these frequencies, which arise from the stretching and bending of chemical bonds. docbrown.info The calculated IR spectrum can be used to identify the presence of specific functional groups. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the oxirane ring, and the breathing modes of the cyclopropyl and phenyl rings. daneshyari.com

Table 5: Predicted Key IR Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch (Oxirane) | 2990-3020 |

| Aliphatic C-H Stretch (Cyclopropyl) | 3010-3080 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| Oxirane Ring Breathing | 1250 |

Note: These are typical frequency ranges for the specified functional groups.

Applications of 2 3 Cyclopropylphenyl Oxirane in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Oxiranes are highly valuable intermediates in organic synthesis due to the inherent ring strain of the three-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles. chemistrysteps.comresearchgate.netlibretexts.orgjsynthchem.com This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. The presence of the 3-cyclopropylphenyl group in 2-(3-Cyclopropylphenyl)oxirane offers a scaffold that can be further elaborated, making it a potential key building block for the synthesis of intricate organic molecules, including pharmacologically active compounds.

The general reactivity of epoxides allows for their conversion into a wide range of important functional groups, as illustrated in the following table:

| Nucleophile | Product of Ring-Opening |

| Water (hydrolysis) | Diol |

| Alcohol | β-Alkoxy alcohol |

| Amine | β-Amino alcohol |

| Thiol | β-Thio alcohol |

| Cyanide | β-Hydroxy nitrile |

| Grignard Reagent | Alcohol (with C-C bond formation) |

| Azide | β-Azido alcohol |

This table represents the general reactivity of epoxides and is not based on specific experimental data for this compound.

While a direct synthetic pathway to a specific complex molecule originating from this compound is not prominently reported, its structural elements are found in various bioactive compounds. For instance, the cyclopropyl (B3062369) group is a key feature in numerous approved drugs, valued for its ability to introduce conformational rigidity and improve metabolic stability.

Derivatization for Scaffold Diversity in Chemical Libraries

The dual reactivity of the oxirane ring and the potential for functionalization of the aromatic ring make this compound an attractive starting material for generating diverse chemical libraries. Combinatorial chemistry and diversity-oriented synthesis often rely on versatile scaffolds that can be readily modified to produce a wide array of derivatives for high-throughput screening.

The ring-opening of the epoxide can be performed with a multitude of nucleophiles, leading to a primary level of diversification. Subsequent reactions on the newly introduced functional group (e.g., the hydroxyl group) or on the aromatic ring (e.g., electrophilic aromatic substitution) can further expand the chemical space. This strategy allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Hypothetical Derivatization Scheme:

| Reaction Type | Reagent | Potential Product Class |

| Epoxide Ring-Opening | Library of Amines | Library of β-Amino alcohols |

| Epoxide Ring-Opening | Library of Phenols | Library of β-Aryloxy alcohols |

| Aromatic Substitution | Nitrating Agent | Nitro-substituted derivatives |

| Aromatic Substitution | Halogenating Agent | Halo-substituted derivatives |

This table illustrates a hypothetical derivatization strategy and is not based on specific experimental data for this compound.

Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The ring-opening of the oxirane ring in this compound is a direct method for the formation of both carbon-carbon and carbon-heteroatom bonds. chemistrysteps.com This is a fundamental transformation in organic synthesis, enabling the construction of the carbon skeleton and the introduction of heteroatoms like oxygen, nitrogen, and sulfur, which are prevalent in natural products and pharmaceuticals.

Carbon-Carbon Bond Formation: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon nucleophiles that can open the epoxide ring to form a new carbon-carbon bond. This reaction is a valuable tool for extending carbon chains and creating more complex structures. libretexts.org

Carbon-Heteroatom Bond Formation: A wide range of heteroatomic nucleophiles can be employed for the ring-opening of epoxides. researchgate.netjsynthchem.com The reaction with amines or ammonia (B1221849) yields β-amino alcohols, which are important structural motifs in many biologically active molecules. Similarly, alcohols and thiols can be used to introduce alkoxy and thioether functionalities, respectively.

Chiral Building Block in Enantioselective Synthesis

Assuming that this compound can be prepared in an enantiomerically pure form, it would serve as a valuable chiral building block in enantioselective synthesis. The stereochemistry of the epoxide's carbon atoms can be transferred to the product of the ring-opening reaction. Since the nucleophilic attack on the epoxide ring generally proceeds via an SN2 mechanism, an inversion of configuration at the attacked carbon atom is expected. chemistrysteps.com This stereospecificity is highly desirable in the synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect.

The synthesis of enantiomerically enriched epoxides can be achieved through various methods, including asymmetric epoxidation of the corresponding alkene or kinetic resolution of a racemic epoxide. Once obtained, the chiral epoxide can be used to construct stereochemically defined centers in more complex molecules. The development of enantioselective methods for the synthesis of chiral cyclopropyl-containing molecules is an active area of research. nih.govmdpi.com

Future Research Directions and Emerging Trends for 2 3 Cyclopropylphenyl Oxirane Research

Development of Novel Catalytic Systems for Synthesis and Transformation

Future research will undoubtedly focus on the development of innovative catalytic systems to afford greater control over the synthesis and subsequent transformations of 2-(3-Cyclopropylphenyl)oxirane. A primary area of interest will be the enantioselective epoxidation of 3-cyclopropylstyrene to produce enantiomerically pure this compound. While various chiral catalysts have been explored for the epoxidation of styrenes, achieving high enantioselectivity for substrates with sterically demanding groups like cyclopropane (B1198618) remains a challenge. nih.gov The development of novel chiral catalysts, including axially chiral styrene-based organocatalysts and advanced metal complexes, will be crucial. nih.govbeilstein-journals.orgmiami.edu

Furthermore, the development of catalysts for the regioselective and stereoselective ring-opening of the epoxide is a significant avenue for future exploration. The presence of the cyclopropylphenyl group can influence the electronic and steric properties of the epoxide, leading to unique reactivity. Novel catalytic systems, potentially involving earth-abundant metals or biocatalysts, could enable the selective addition of a wide range of nucleophiles to either the benzylic or terminal carbon of the oxirane ring. sciencedaily.com Biocatalysis, in particular, offers a green and highly selective approach for the synthesis and transformation of chiral epoxides. nih.govnih.govmdpi.com

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Type | Target Reaction | Potential Advantages |

| Chiral Salen-Metal Complexes | Asymmetric Epoxidation | High turnover numbers, tunability of ligands. |

| Axially Chiral Organocatalysts | Asymmetric Epoxidation | Metal-free, high enantioselectivity. nih.gov |

| Lipases and Epoxide Hydrolases | Enantioselective Ring-Opening | High stereoselectivity, mild reaction conditions. nih.govmdpi.com |

| Photocatalysts | Ring-Opening/Functionalization | Use of visible light, novel reaction pathways. nih.govresearchgate.netnih.gov |

| Dual-Metal Catalysts | Tandem Reactions | Synergistic effects for complex transformations. sciencedaily.com |

Exploration of Unconventional Reaction Pathways for Epoxides and Cyclopropanes

The unique juxtaposition of an epoxide and a cyclopropane ring in this compound opens the door to exploring unconventional reaction pathways. The inherent ring strain in both three-membered rings can be harnessed to drive novel chemical transformations. Future research is expected to delve into reactions that involve the simultaneous or sequential activation of both the epoxide and the cyclopropane moieties.

One emerging area is the use of photocatalysis to initiate radical-mediated cycloadditions. For instance, aryl cyclopropyl (B3062369) ketones have been shown to undergo enantioselective [3+2] photocycloadditions. nih.govresearchgate.netnih.gov Similar strategies could be developed for this compound, where light-induced single-electron transfer could lead to ring-opening of the epoxide and subsequent radical-mediated transformations involving the cyclopropane ring or other reaction partners.

Furthermore, the development of transition-metal-free methodologies for the ring-opening and functionalization of vinyl-strained rings presents another exciting avenue. nih.gov Research into the reactivity of this compound with arynes or other highly reactive intermediates could lead to the synthesis of complex polycyclic aromatic compounds. The Corey-Chaykovsky reaction, which is a well-established method for the synthesis of epoxides and cyclopropanes from sulfur ylides, could also be explored in reverse, investigating the fragmentation of this molecule under specific conditions. adichemistry.comorganic-chemistry.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

To translate the potential of this compound from a laboratory curiosity to a readily accessible building block, the integration of its synthesis into continuous flow chemistry and automated platforms is essential. soci.orgresearchgate.netdurham.ac.ukuc.pt Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. nih.govnih.gov

Future research will likely focus on developing robust and scalable flow processes for the epoxidation of 3-cyclopropylstyrene. researchgate.netthieme-connect.com This could involve the use of packed-bed reactors containing immobilized catalysts, allowing for continuous production and easy separation of the product. Furthermore, the integration of in-line purification and analysis would enable a seamless multi-step synthesis of derivatives of this compound. durham.ac.uk Automation of these flow systems will allow for high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. soci.org

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Potential for thermal runaway | Excellent temperature control |

| Reaction Time | Often long | Significantly reduced |

| Process Control | Limited | Precise control over parameters |

| Automation | Challenging | Readily integrated |

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry will be a guiding force in the future development of synthetic methods related to this compound. mdpi.com This includes the use of environmentally benign solvents, the development of catalyst systems that can be recycled and reused, and the design of atom-economical reactions that minimize waste.

A key focus will be the replacement of traditional oxidants, such as m-chloroperoxybenzoic acid (mCPBA), with greener alternatives like hydrogen peroxide or even molecular oxygen. libretexts.orgyoutube.com The development of catalytic systems that can efficiently utilize these benign oxidants will be a significant step towards a more sustainable synthesis of this compound. Furthermore, exploring solvent-free reaction conditions or the use of bio-based solvents will further enhance the green credentials of its synthesis. researchgate.netbohrium.com

Biocatalysis is another cornerstone of green chemistry that will play a pivotal role. The use of enzymes, such as lipases or monooxygenases, for both the synthesis and the enantioselective ring-opening of this compound offers a highly sustainable and selective approach. nih.govnih.govmdpi.commdpi.com

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress

To gain a deeper understanding of the reaction mechanisms and to optimize synthetic processes, the application of advanced spectroscopic and in-situ monitoring techniques will be indispensable. Process Analytical Technology (PAT) tools are becoming increasingly important in modern chemical synthesis for real-time analysis and control. mt.cominnopharmaeducation.comwikipedia.orgrsc.orgamericanpharmaceuticalreview.com

For the synthesis of this compound, in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the disappearance of the alkene starting material and the appearance of the characteristic epoxide vibrational bands. sci-hub.seoceanoptics.jpmdpi.com This real-time data allows for precise determination of reaction endpoints and can help in identifying the formation of any byproducts. In flow chemistry setups, these spectroscopic probes can be integrated directly into the reactor for continuous monitoring of the reaction stream.

Furthermore, advanced NMR techniques, such as in-situ NMR, can provide detailed mechanistic insights into the catalytic cycles involved in both the synthesis and the ring-opening reactions of this compound. By observing the formation and consumption of intermediates in real-time, researchers can gain a more comprehensive understanding of the reaction pathways and develop more efficient catalytic systems.

Table 3: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Information Provided | Application in this compound Research |

| Raman Spectroscopy | Vibrational modes of functional groups | Monitoring epoxide ring formation and consumption. oceanoptics.jpoxinst.comnaun.org |

| FTIR Spectroscopy | Infrared absorption of functional groups | Real-time tracking of reactant and product concentrations. |

| In-situ NMR Spectroscopy | Detailed structural information | Elucidation of reaction mechanisms and intermediates. |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Identification of products and byproducts in complex mixtures. |

Q & A

Q. Table 1: Synthesis Conditions Comparison

| Precursor | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropyl-propan-1-one | DMSO/KOH | Toluene | ~75 | |

| Analogous ketones | mCPBA* | CH₂Cl₂ | 60–85 | |

| *mCPBA = meta-chloroperbenzoic acid |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- GC-MS/EI-MS: Detect molecular ion peaks (e.g., m/z 190 for C₁₁H₁₂O₂) and fragment ions (e.g., loss of cyclopropyl group) .

- HPLC: Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) for purity analysis .

Advanced: How can computational chemistry predict the electronic structure and reactivity of the epoxide ring?

Methodological Answer:

Density Functional Theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) accurately models the epoxide’s electronic properties.

Steps:

Geometry Optimization: Use B3LYP/cc-pVTZ to minimize energy.

Reactivity Analysis:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate ring-opening reactions (e.g., acid-catalyzed hydrolysis) using transition-state theory .

Benchmarking: Compare computed NMR shifts with experimental data to validate accuracy .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for epoxide ring-opening?

Methodological Answer:

Contradictions often arise from solvent effects, catalysts, or substituent electronic influences.

Approaches:

Kinetic Isotope Effects (KIE): Compare rates of ¹²C/¹³C or ¹H/²H substitutions to infer mechanisms.

Computational Modeling: Use DFT to map potential energy surfaces for competing pathways (e.g., SN2 vs. carbocation intermediates) .

Control Experiments: Test reaction outcomes in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) to isolate solvent effects .

Basic: What factors influence the stability of this compound during storage?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis.

- Temperature: Keep at –20°C to slow epoxide ring degradation.

- Light Exposure: Use amber vials to avoid photolytic ring-opening .

Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Use Sharpless epoxidation conditions with titanium(IV) isopropoxide and dialkyl tartrates to induce asymmetry .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Chiral Auxiliaries: Synthesize diastereomeric intermediates (e.g., sulfonates) that can be separated chromatographically .

Q. Table 2: Enantioselective Methods

| Method | Catalyst/Reagent | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)₄/(+)-DET | 85–90 | |

| Enzymatic Resolution | Candida antarctica | 75–80 |

Advanced: How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

- Acute Toxicity Assays: Use Daphnia magna (water flea) or zebrafish embryos (OECD Test 203) to estimate LC₅₀ values .

- Biodegradation Studies: Apply OECD 301B (CO₂ evolution test) to assess mineralization rates .

- Computational Tools: Predict bioaccumulation potential via logP calculations (e.g., EPI Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.